molecular formula C21H18N4O3 B2990059 2-(benzo[d]isoxazol-3-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide CAS No. 1207048-91-6

2-(benzo[d]isoxazol-3-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide

Cat. No. B2990059
CAS RN: 1207048-91-6
M. Wt: 374.4
InChI Key: YMCXMICGXUAGJT-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d]isoxazol-3-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide” is a complex organic molecule. It contains a benzo[d]isoxazole moiety, which is a fused ring system containing a benzene ring and an isoxazole ring . It also contains a phenylpyridazine moiety, which is a system with a phenyl ring (a variant of benzene) and a pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Antimicrobial Activity

Research on similar compounds, such as those involving acetamide derivatives and their reactions with various nucleophiles, has shown promising antimicrobial activity. For instance, the study of novel sulphonamide derivatives demonstrates good antimicrobial properties, with certain compounds displaying high activity towards most of the strains tested (Fahim & Ismael, 2019). This suggests potential applications in developing antimicrobial agents.

Metabolic Stability Improvement

Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has explored various heterocycles to improve metabolic stability. This includes efforts to reduce or eliminate metabolic deacetylation, which is relevant for enhancing the pharmacokinetic profiles of therapeutic agents (Stec et al., 2011).

Corrosion Inhibition

Derivatives of acetamide, including those synthesized through amidation reactions, have been investigated for their corrosion prevention efficiencies. These compounds have shown promising results in tests with steel coupons in acidic and mineral oil mediums, suggesting applications in corrosion inhibition (Yıldırım & Çetin, 2008).

Antimalarial and Antiviral Properties

The investigation of sulphonamide derivatives for their antimalarial activity and potential utility against COVID-19 through computational calculations and molecular docking studies indicates applications in addressing infectious diseases. Some derivatives have shown excellent antimalarial activity and theoretical calculations suggest a tendency for electron transfer, which could be relevant for drug design (Fahim & Ismael, 2021).

Insecticidal Activity

Research on heterocycles incorporating a thiadiazole moiety against the cotton leafworm has revealed potential insecticidal applications. This includes the synthesis of new compounds and evaluation of their effectiveness as insecticides, providing a basis for developing novel pest control agents (Fadda et al., 2017).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c26-20(14-18-16-8-4-5-9-19(16)28-25-18)22-12-13-27-21-11-10-17(23-24-21)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCXMICGXUAGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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